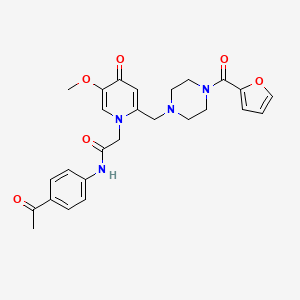
(3-Methylcyclopentyl)hydrazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methylcyclopentyl)hydrazine;dihydrochloride” is a chemical compound with the CAS Number: 2551117-25-8 . It has a molecular weight of 187.11 .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C6H14N2.2ClH/c1-5-2-3-6(4-5)8-7;;/h5-6,8H,2-4,7H2,1H3;2*1H .Physical And Chemical Properties Analysis
“this compound” is a powder .Wissenschaftliche Forschungsanwendungen
Antiproliferative Applications
Research has synthesized compounds through reactions involving hydrazine derivatives, highlighting their potential in developing antitumor agents. One study focused on synthesizing tropane-based compounds exhibiting promising antitumor properties against human tumor carcinoma cell lines, showcasing higher potency than standard references like doxorubicin (N. S. Ismail et al., 2016).
Environmental and Biological Sensing
Hydrazine derivatives have been utilized in designing fluorescent probes for environmental and biological applications. A ratiometric fluorescent probe, DDPB, was synthesized for detecting N2H4 in environmental water systems and biological samples, demonstrating low detection limits and high selectivity (Meiqing Zhu et al., 2019).
Synthesis of Heterocyclic Compounds
The reactivity of hydrazine derivatives towards various substrates has been explored for synthesizing novel heterocyclic compounds with potential antibacterial activities. For instance, reactions involving hydrazine hydrate led to the synthesis of compounds containing a sulfonamido moiety, exhibiting high antibacterial activity (M. E. Azab et al., 2013).
Antimicrobial Agent Development
Studies have demonstrated the synthesis of new macrocyclic polyamides and other derivatives through reactions involving hydrazine hydrate, showing good antimicrobial activities against a range of pathogens, suggesting their potential as antimicrobial agent candidates (O. A. El-Salam et al., 2012).
Advanced Material Synthesis
Hydrazine derivatives play a crucial role in synthesizing advanced materials, including surfactants with dyeing and antimicrobial activities. These surfactants, derived from pyrazole, isoxazole, and other heterocyclic frameworks, have shown promise in various industrial applications due to their surface-active properties and low environmental impact (M. S. Amine et al., 2012).
Eigenschaften
IUPAC Name |
(3-methylcyclopentyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-2-3-6(4-5)8-7;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPVYCHYDAYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

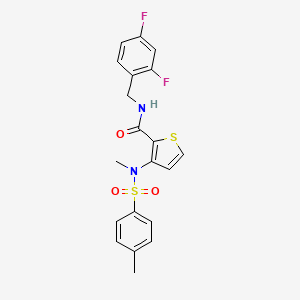
![1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2969554.png)
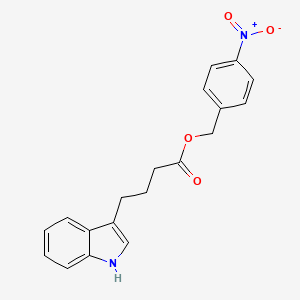
![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)
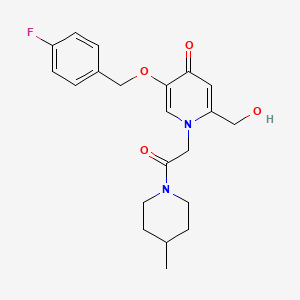

![N-cyclopentyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2969561.png)
![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969562.png)


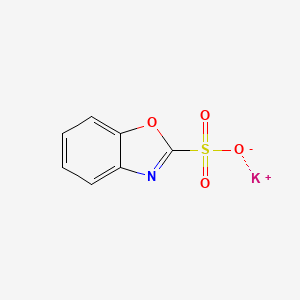
![N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)
![N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969570.png)
